molecular formula C8H12F3NO4 B1378826 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid CAS No. 1797923-92-2

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

Cat. No. B1378826
M. Wt: 243.18 g/mol
InChI Key: SCMKIRSEQAWRIB-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid” is a chemical compound with the CAS Number: 1909327-16-7 . It has a molecular weight of 245.16 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

An efficient protocol providing easy access to chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives is described . In the first stage of the synthesis, alkylated phosphonates and N-Boc-azetidin-3-one were converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction . These were then subjected to a standard hydrogenation procedure .


Molecular Structure Analysis

The IUPAC name of the compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yloxy)acetic acid (1/1) . The InChI code is 1S/C5H9NO3.C2HF3O2/c7-5(8)3-9-4-1-6-2-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) .


Chemical Reactions Analysis

The subsequent reaction of racemic amino esters with sodium hydroxide in methanol afforded the target racemic N-Boc-amino acids as major products . The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids were prepared via optical resolution of the racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent to obtain the diastereomeric pairs .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.16 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Chemical Applications

  • Transition-Metal-Free Coupling Reactions : A study by Roy, Baviskar, & Biju (2015) reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid. This method furnished N-aryl β-amino and γ-amino alcohol derivatives, which are important in medicinal chemistry.

  • Synthesis of Azetidine Analogs for Nicotinic Receptors : Karimi & Långström (2002) synthesized an azetidine analog, which might be a novel ligand for nicotinic receptors. The synthesis involved coupling reactions followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).

  • Synthesis of Monocyclic-2-Azetidinones : Behzadi et al. (2015) used 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid in synthesizing monocyclic-2-azetidinones, demonstrating the control of diastereoselectivity in the reaction process (Behzadi et al., 2015).

  • Asymmetric Synthesis of Azetidinones : Barton et al. (1990) described an efficient asymmetric approach to synthesize trisubstituted azetidin-2-ones using a chiral auxiliary in the Staudinger reaction (Barton et al., 1990).

Material Science and Industrial Applications

  • Development of Energetic Materials : Singh, Sikder, & Sikder (2005) improved the synthesis of an energetic material, 1,3,3-Trinitroazetidine, using a sequence of reactions that include trifluoroacetic acid as a reagent (Singh et al., 2005).

  • Self-Curable Polyurethane Systems : Wang et al. (2006) synthesized an azetidine-containing compound for use in self-curable aqueous-based polyurethane dispersions, demonstrating its application in polymer science (Wang et al., 2006).

Pharmaceutical and Biological Research

  • Synthesis of β-Lactam Antibiotics : Woulfe & Miller (1985) described the synthesis of substituted azetidinyl]oxy]acetic acids, which are a new class of β-lactam antibiotics, showcasing the relevance in antibiotic development (Woulfe & Miller, 1985).

  • Development of Bioactive Compounds : Ayyash & Habeeb (2019) synthesized novel 2-azetidinone derivatives from pyrazin dicarboxylic acid and evaluated their antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(azetidin-3-yl)propanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-4(6(8)9)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKIRSEQAWRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

CAS RN

1797923-92-2
Record name 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
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2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
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2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
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2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
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2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
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2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

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